molecular formula C10H12N4O4 B2890577 N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 1351644-14-8

N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2890577
CAS No.: 1351644-14-8
M. Wt: 252.23
InChI Key: VHHTZTAAMCMZMN-UHFFFAOYSA-N
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Description

N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C10H12N4O4 and its molecular weight is 252.23. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antidiabetic Activity

Compounds containing the 1,3,4-oxadiazol moiety have been synthesized and evaluated for their antidiabetic activity. For instance, a series of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides showed promise in vitro using the α-amylase inhibition assay, which is relevant for managing diabetes by controlling the breakdown of carbohydrates to sugar (Lalpara et al., 2021).

Cytotoxicity Against Cancer Cells

The cytotoxic effects of certain compounds containing the 1,3,4-oxadiazol structure have been investigated, revealing potential applications in cancer research. For example, some new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives displayed in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting their potential utility in developing new cancer therapies (Hassan et al., 2014).

Anti-Inflammatory and Analgesic Agents

Compounds derived from 1,3,4-oxadiazol have been explored for their anti-inflammatory and analgesic properties. A study synthesized novel compounds starting from visnaginone and khellinone, which exhibited significant inhibitory activity on COX-2, along with notable analgesic and anti-inflammatory effects, comparing favorably to sodium diclofenac, a standard drug (Abu‐Hashem et al., 2020).

Antibacterial Activity

The synthesis of new compounds incorporating the quinoxaline, tetrazoles, and 1,3,4-oxadiazoles has shown a range of pharmacological activities, including antibacterial properties. This highlights the potential of such structures in addressing bacterial infections and designing new antimicrobial agents (Kethireddy et al., 2017).

Selective Serotonin Receptor Antagonism

A series of analogues of N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl] 2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide demonstrated potent and selective antagonism of 5-HT(1B/1D) receptors. This suggests potential applications in neurological research, particularly in the study of mood disorders and migraine (Liao et al., 2000).

Mechanism of Action

Properties

IUPAC Name

N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O4/c1-6-5-7(14-18-6)9(15)11-10-13-12-8(17-10)3-4-16-2/h5H,3-4H2,1-2H3,(H,11,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHTZTAAMCMZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NN=C(O2)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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